

# Physicochemical Properties of I-Atabrine Dihydrochloride

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## Compound Focus: I-Atabrine dihydrochloride

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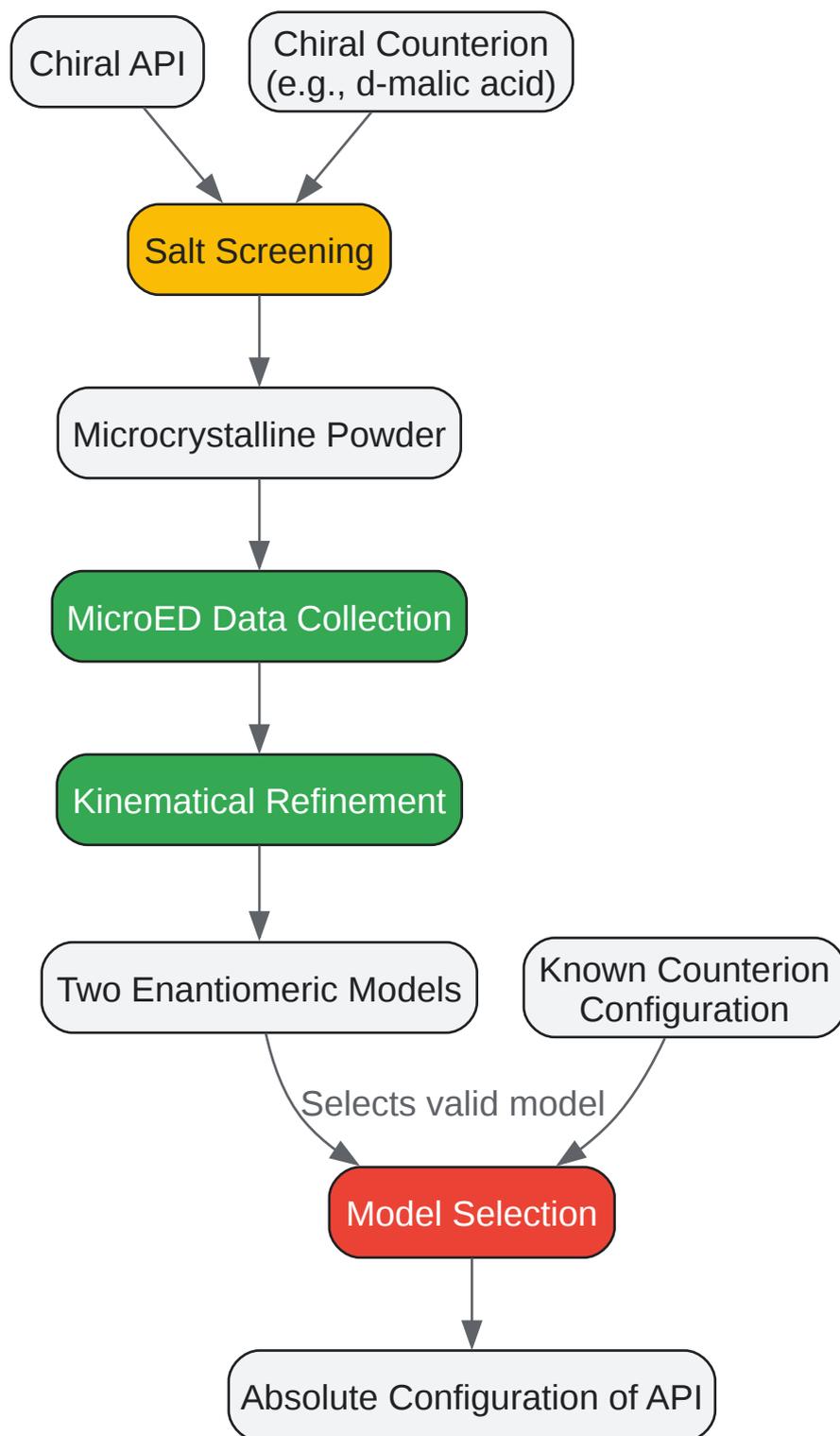
The table below summarizes key data for **I-Atabrine dihydrochloride**, essential for handling and experimental design [1] [2] [3].

Property	Detail
Systematic Name	(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [2]
CAS Number	56100-42-6 [1] [2] [3]
Molecular Formula	C <sub>23</sub> H <sub>32</sub> Cl <sub>3</sub> N <sub>3</sub> O [1] [2] [3]
Molecular Weight	472.88 g/mol [1] [2] [3]
Appearance	Light yellow to yellow solid [1] [2]
Solubility	H <sub>2</sub> O: ~50 mg/mL (105.74 mM); DMSO: ~20 mg/mL (42.29 mM) [1] [2] [3]
Storage	Sealed storage, away from moisture at 4°C; in solvent: -80°C for 6 months, -20°C for 1 month [1]
Defined Stereocenter	1 (R-configuration) [2]

## Absolute Configuration Determination via MicroED

For novel chiral compounds where the absolute configuration is unknown, **Microcrystal Electron Diffraction (MicroED)** is a powerful technique, especially when traditional single-crystal X-ray diffraction (scXRD) is not feasible due to small crystal size [4].

The workflow involves forming a diastereomeric salt with a chiral counterion of known configuration, which acts as an internal reference for determining the absolute structure of the API [4].



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## Detailed Experimental Workflow

- **Chiral Salt Formation Screening**

- **Objective:** To co-crystallize the chiral API with a chiral counterion of known absolute configuration, forming a diastereomeric salt.
- **Protocol:**
  - **Counterion Selection:** Common, enantiomerically pure acids like *l*/*d*-tartaric acid or *l*/*d*-malic acid are suitable. A  $pK_a$  difference of  $>3$  between the API and the counterion is recommended for stable salt formation [4].
  - **Crystallization:** Perform a mini-salt screening. Precipitate a stoichiometric mixture of the API and each counterion in organic solvents. Identify microcrystalline hits using techniques like Powder X-ray Diffraction (PXRD) [4].

- **MicroED Data Collection**

- **Sample Preparation:** A small amount of the microcrystalline powder is dispersed onto a TEM grid [4].
- **Data Acquisition:** The grid is loaded into a transmission electron microscope. A continuous-rotation method is used to collect diffraction data from individual microcrystals (sub-micrometer in size) as the grid is rotated [4].

- **Data Processing and Structure Solution**

- **Kinematical Refinement:** Diffraction data is processed using standard software pipelines (e.g., XDS, DIALS) and kinematical refinement. This will produce two equally plausible enantiomeric structural models that fit the data [4].
- **Absolute Configuration Assignment:** The known, fixed configuration of the chiral counterion (e.g., *d*-malic acid) is used as an internal reference to select the correct one of the two enantiomeric models, thereby assigning the absolute configuration of the API [4].

## Enantioseparation via Liquid Chromatography

A more common goal is the analytical or preparative separation of enantiomers, for which **Liquid Chromatography (LC) with Chiral Stationary Phases (CSPs)** is a standard and powerful technique [5].

### Mechanism and CSP Selection

CSPs contain a chiral selector that interacts differentially with each enantiomer, leading to separation. **Polysaccharide-based CSPs** (e.g., derivatives of cellulose and amylose) are among the most successful and

widely used due to their high enantioselectivity for a broad range of compounds [5].

- **Common Phases:** Cellulose tris(3,5-dimethylphenylcarbamate) and Amylose tris(3,5-dimethylphenylcarbamate) are workhorse phases with excellent recognition abilities [5].
- **Coated vs. Immobilized:** Coated polysaccharide CSPs offer high chiral recognition but have solvent restrictions (e.g., cannot use chlorinated solvents or acetone). Immobilized phases allow the use of a wider range of solvents but may have slightly lower recognition power [5].
- **Method Development:** Begin by screening these common CSPs with different mobile phase compositions (normal phase, polar organic, or reversed-phase) to achieve optimal separation [5].

## Strategic Considerations for Researchers

- **Define the Goal:** Distinguish between determining the **absolute stereochemistry** of a novel molecule (for which MicroED with a chiral reference is ideal) and performing the **separation of known enantiomers** (where Chiral LC is the standard method).
- **Embrace MicroED:** In early drug development, when crystal growth is challenging, MicroED provides a path to critical structural information from crystalline powder, eliminating the need for large single crystals [4].
- **Leverage Chiral References:** The strategy of using a molecule of known chirality (via salt or co-crystal formation) to determine an unknown structure is a robust and widely applicable principle in stereochemistry [4].

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## References

1. I-Atabrine dihydrochloride | Bacterial Inhibitor [[medchemexpress.com](http://medchemexpress.com)]
2. - I | Atabrine of quinacrine | InvivoChem dihydrochloride enantiomer [[invivochem.com](http://invivochem.com)]
3. I-Atabrine dihydrochloride [[xcessbio.com](http://xcessbio.com)]
4. Absolute configuration determination of pharmaceutical ... [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
5. Chiral Stationary Phases for Liquid Chromatography [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

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